molecular formula C28H16F7N5O2S B13854305 Enzalutamide N-2'-(Trifluoromethyl)benzonitrile

Enzalutamide N-2'-(Trifluoromethyl)benzonitrile

Cat. No.: B13854305
M. Wt: 619.5 g/mol
InChI Key: AVWQVJBNUKLVAX-UHFFFAOYSA-N
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Description

Enzalutamide N-2’-(Trifluoromethyl)benzonitrile is a synthetic organic compound primarily known for its role as an androgen receptor inhibitor. It is widely used in the treatment of castration-resistant prostate cancer. The compound is characterized by the presence of a trifluoromethyl group and a benzonitrile moiety, which contribute to its unique chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Enzalutamide N-2’-(Trifluoromethyl)benzonitrile typically involves multiple steps, starting from 4-amino-2-trifluoromethyl benzonitrile. The process includes sequential substitution reactions with various reagents such as benzoyl isothiocyanate, 2-methyl-2-methyl chloropropionate, and N-methyl-4-bromo-2-fluorobenzamide . These reactions are carried out under controlled conditions to ensure high yield and product quality.

Industrial Production Methods

Industrial production of Enzalutamide N-2’-(Trifluoromethyl)benzonitrile follows similar synthetic routes but on a larger scale. The process is optimized to ensure safety, efficiency, and cost-effectiveness. The use of conventional synthesis methods avoids the need for microwave irradiation and noxious reagents, making the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Enzalutamide N-2’-(Trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis of Enzalutamide N-2’-(Trifluoromethyl)benzonitrile include benzoyl isothiocyanate, ammonium thiocyanate, benzoyl chloride, and N-methyl-4-bromo-2-fluorobenzamide. The reactions are typically carried out in solvents like chloroform and under conditions that ensure high yield and purity .

Major Products

The major product formed from these reactions is Enzalutamide N-2’-(Trifluoromethyl)benzonitrile itself, which is further purified and characterized to ensure its suitability for medical applications.

Scientific Research Applications

Enzalutamide N-2’-(Trifluoromethyl)benzonitrile has a wide range of scientific research applications, including:

Mechanism of Action

Enzalutamide N-2’-(Trifluoromethyl)benzonitrile exerts its effects by inhibiting androgen receptors. It binds to the androgen receptor, preventing the binding of androgens and subsequent activation of the receptor. This inhibition blocks the growth and proliferation of prostate cancer cells, leading to their death . The compound also affects various molecular pathways involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Enzalutamide N-2’-(Trifluoromethyl)benzonitrile is unique due to its higher affinity for androgen receptors and lack of partial agonist activity compared to older generation inhibitors like bicalutamide . This results in greater efficacy and fewer side effects, making it a preferred choice for the treatment of advanced prostate cancer.

Properties

Molecular Formula

C28H16F7N5O2S

Molecular Weight

619.5 g/mol

IUPAC Name

N-[4-cyano-3-(trifluoromethyl)phenyl]-4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]-2-fluorobenzamide

InChI

InChI=1S/C28H16F7N5O2S/c1-26(2)24(42)39(17-6-4-15(13-37)21(10-17)28(33,34)35)25(43)40(26)18-7-8-19(22(29)11-18)23(41)38-16-5-3-14(12-36)20(9-16)27(30,31)32/h3-11H,1-2H3,(H,38,41)

InChI Key

AVWQVJBNUKLVAX-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)NC3=CC(=C(C=C3)C#N)C(F)(F)F)F)C4=CC(=C(C=C4)C#N)C(F)(F)F)C

Origin of Product

United States

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